6-Methyl-6-azabicyclo[3.2.1]octan-3-one
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Overview
Description
6-Methyl-6-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one can be synthesized through a multi-step process starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthetic route involves the following steps :
Opening of the lactone ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Stereoselective Reduction: The amino alcohols undergo stereoselective reduction to produce (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Scientific Research Applications
6-Methyl-6-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with the nitrogen atom in a different position, commonly found in tropane alkaloids.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octan-3-one is unique due to its specific structural configuration and the presence of a methyl group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
26625-33-2 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-methyl-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
InChI Key |
MUCNHUJKPWFZRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC1CC(=O)C2 |
Origin of Product |
United States |
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